molecular formula C14H10ClN5O B2924618 6-chloro-N-[4-(4H-1,2,4-triazol-3-yl)phenyl]pyridine-2-carboxamide CAS No. 1424592-71-1

6-chloro-N-[4-(4H-1,2,4-triazol-3-yl)phenyl]pyridine-2-carboxamide

Cat. No.: B2924618
CAS No.: 1424592-71-1
M. Wt: 299.72
InChI Key: DKWDYZZNVLJLLF-UHFFFAOYSA-N
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Description

6-chloro-N-[4-(4H-1,2,4-triazol-3-yl)phenyl]pyridine-2-carboxamide , often referred to as CTP , is a heterocyclic compound with a complex structure. It belongs to the class of 1,2,4-triazole-containing scaffolds . These scaffolds have gained significant attention due to their diverse pharmacological activities and potential applications in drug discovery .


Synthesis Analysis

The synthesis of CTP involves several steps. One common approach is the utilization of 3-amino-1,2,4-triazole as a key building block. Researchers have explored various synthetic routes to access this privileged scaffold. Multistep synthetic methods have been reported, allowing access to a wide range of 1,2,4-triazole derivatives . Further studies are needed to optimize and improve the synthetic methodologies for CTP.


Molecular Structure Analysis

The molecular structure of CTP consists of a pyridine ring, a triazole ring, and a carboxamide group. The chlorine atom at position 6 on the pyridine ring contributes to its unique properties. The triazole moiety plays a crucial role in its pharmacological activity, as it can engage in hydrogen bonding and dipole interactions with biological receptors .

Properties

IUPAC Name

6-chloro-N-[4-(1H-1,2,4-triazol-5-yl)phenyl]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClN5O/c15-12-3-1-2-11(19-12)14(21)18-10-6-4-9(5-7-10)13-16-8-17-20-13/h1-8H,(H,18,21)(H,16,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKWDYZZNVLJLLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)Cl)C(=O)NC2=CC=C(C=C2)C3=NC=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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